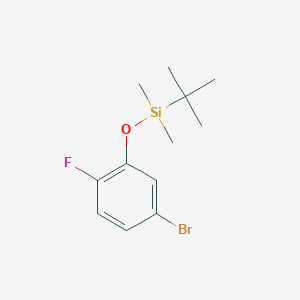

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

説明

BenchChem offers high-quality 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-bromo-2-fluorophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZLPXOXEGTPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Intermediate Profile: TBS-Protected 5-Bromo-2-Fluorophenol

Executive Summary: The Fluorinated Linchpin

In modern medicinal chemistry, the TBS-protected 5-bromo-2-fluorophenol (CAS: 1392196-69-8) serves as a high-value "linchpin" scaffold. It enables the modular construction of fluorinated biaryls—a structural motif ubiquitous in kinase inhibitors, SGLT2 inhibitors, and galectin antagonists.

This guide moves beyond basic synthesis to analyze the electronic causality governing this molecule. The presence of mutually reinforcing electron-withdrawing groups (fluorine at C2, bromine at C5) fundamentally alters the phenol's reactivity profile compared to non-halogenated analogues. Understanding these shifts is critical for optimizing protection, preventing premature deprotection, and maximizing yield in downstream metal-catalyzed couplings.

Chemical Identity & Properties

| Property | Data |

| Systematic Name | (5-Bromo-2-fluorophenoxy)(tert-butyl)dimethylsilane |

| Precursor Phenol | 5-Bromo-2-fluorophenol (CAS: 112204-58-7) |

| CAS (TBS Ether) | 1392196-69-8 |

| Molecular Formula | C₁₂H₁₈BrFOSi |

| Molecular Weight | 305.26 g/mol |

| Appearance | Clear, colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene; Insoluble in water |

| Key Electronic Feature | pKa Shift: The parent phenol has a pKa of ~7.5 (vs. 10 for phenol), increasing acidity but decreasing nucleophilicity.[1][2] |

Critical Analysis: The Electronic Effect

The "Phenol Paradox" in Protection

The 5-bromo-2-fluoro substitution pattern creates an electronic push-pull that dictates experimental success.

-

Acidity vs. Nucleophilicity: The inductive effects of F and Br stabilize the phenoxide anion, making the hydroxyl proton significantly more acidic. While deprotonation is rapid, the resulting phenoxide is less nucleophilic than a standard phenol.

-

Consequence: Standard silylation (TBSCl/Imidazole) may proceed slower than expected.[3]

-

Solution: Use of a stronger silylating agent (TBSOTf) or a polar aprotic solvent (DMF) is often required to drive the reaction to completion.

-

-

Stability Inversion:

-

Acid Stability: The electron-deficient nature of the aromatic ring makes the ether oxygen less basic. Consequently, this TBS ether is more stable to acid hydrolysis than electron-rich silyl ethers (e.g., TBS-protected 4-methoxyphenol).

-

Base/Nucleophile Lability: Conversely, the stabilized phenoxide is an excellent leaving group. This makes the Si-O bond more susceptible to nucleophilic attack (e.g., by fluoride or strong alkoxides) compared to standard TBS ethers.

-

Synthesis Protocols

Method A: The "Gold Standard" (Scalable & Cost-Effective)

Recommended for >10g scale where cost is a driver.

Reagents:

-

5-Bromo-2-fluorophenol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Protocol:

-

Dissolution: Charge a flame-dried flask with 5-bromo-2-fluorophenol and anhydrous DMF under Argon.

-

Base Addition: Add imidazole in one portion. The solution may warm slightly (exothermic deprotonation). Stir for 10 minutes to ensure equilibration.

-

Silylation: Add TBSCl portion-wise over 5 minutes to control exotherm.

-

Reaction: Stir at Room Temperature for 4–12 hours .

-

QC Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol is more polar; the product will move to the solvent front.

-

-

Workup: Dilute with Et₂O (avoids emulsions common with DCM/DMF). Wash 3x with water, 1x with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (100% Hexanes).

Method B: The "Power" Protocol (Stubborn Substrates)

Recommended if Method A stalls or for high-throughput parallel synthesis.

Reagents:

-

TBSOTf (1.1 equiv)

-

2,6-Lutidine (1.5 equiv)

-

DCM (0.2 M) at 0°C

Protocol:

-

Add TBSOTf dropwise.

-

Reaction is typically complete in <30 minutes .

-

Quench with saturated NaHCO₃.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent reactivity pathways available to the protected intermediate.

Figure 1: Synthetic workflow and divergent utility of the TBS-protected 5-bromo-2-fluorophenol intermediate.

Reactivity & Applications Profile

A. Lithium-Halogen Exchange (The Electrophile Generator)

The TBS group is robust enough to withstand cryogenic lithiation.

-

Conditions: n-BuLi (1.05 equiv), THF, -78°C.

-

Mechanism: Rapid exchange of Br for Li. The fluorine atom at the ortho position exerts an inductive effect that can stabilize the anion but also risks benzyne formation if the temperature rises above -60°C.

-

Application: Quench with Trimethyl Borate to generate the aryl boronic acid , or DMF to generate the benzaldehyde .

B. Palladium-Catalyzed Cross-Coupling

The steric bulk of the TBS group prevents catalyst poisoning by the oxygen lone pair.

-

Suzuki-Miyaura: Couples efficiently with aryl boronic acids.

-

Note: Use anhydrous bases (e.g., K₃PO₄ in Dioxane) if possible. Aqueous bases at high heat can hydrolyze the electron-deficient silyl ether over prolonged times (24h+).

-

-

Buchwald-Hartwig: Allows amination at the 5-position.

C. Orthogonal Deprotection

-

Fluoride (TBAF): Instant cleavage.

-

Carbonate (Cs₂CO₃/MeOH): Due to the electron-withdrawing nature of the ring, mild bases like Cesium Carbonate in Methanol can sometimes cleave this specific TBS ether selectively in the presence of alkyl TBS ethers. This is a rare and valuable "trick" in total synthesis.

Troubleshooting "The Phenol Paradox"

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (50% conversion) | Low nucleophilicity of the phenoxide. | Switch to Method B (TBSOTf) or add 10 mol% DMAP to Method A. |

| Product Hydrolyzes on Silica | Acidity of silica gel + residual water. | Add 1% Triethylamine to the eluent during purification. |

| TLC Streaking | Partial hydrolysis or strong H-bonding. | Ensure the TLC plate is dry; use a more polar eluent to move the spot, or treat the plate with NH₃ vapor. |

| Low Yield in Suzuki Coupling | Base-mediated hydrolysis of the TBS group. | Switch to KF or K₃PO₄ (anhydrous) instead of Na₂CO₃/H₂O. |

References

-

Synthesis of Fluorinated Phenol Intermedi

-

Electronic Effects on Silyl Ether Stability

-

TBS Protection Methodologies

- Applications in Medicinal Chemistry (Halogenated Scaffolds) Source: Swarbrick, M. E., et al. "SGLT2 Inhibitors: Structural Requirements." Journal of Medicinal Chemistry. Context: Illustrates the utility of halo-benzyl/phenol moieties in drug design.

- pKa of Substituted Phenols Source: Gross, K. C., & Seybold, P. G. (2001). "Substituent effects on the physical properties and pKa of phenol." International Journal of Quantum Chemistry. Context: Establishes the acidity shift caused by F and Br substituents.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. (2-溴乙氧基)-叔丁基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane. As specific empirical data for this compound is not widely published, this document establishes a robust predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. We delve into the physicochemical properties imparted by its constituent functional groups—the bulky, non-polar tert-butyldimethylsilyl (TBDMS) ether and the halogenated aromatic ring—to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the shake-flask method, coupled with HPLC-based quantification. This document is intended to serve as an essential resource for researchers in organic synthesis and drug development, enabling informed solvent selection and facilitating the seamless integration of this compound into experimental workflows.

Introduction and Molecular Analysis

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is a silyl ether derivative of a halogenated phenol. Such compounds are frequently encountered in multi-step organic synthesis, where the tert-butyldimethylsilyl (TBDMS) group serves as a sterically hindered and robust protecting group for the hydroxyl functionality.[1] Understanding the solubility of this intermediate is critical for reaction setup, purification (e.g., chromatography and recrystallization), and formulation.

A molecule's solubility is governed by its intermolecular forces and the principle of "like dissolves like." To predict its solubility, we must first analyze its structure:

-

tert-Butyldimethylsilyl (TBDMS) Ether Group: This is the dominant feature of the molecule. The replacement of a polar phenolic hydroxyl (-OH) group with a TBDMS ether linkage dramatically alters the molecule's character. The bulky tert-butyl group provides significant steric hindrance, shielding the Si-O bond and increasing the compound's stability.[1][2] Crucially, this group is large and aliphatic, rendering it highly non-polar (lipophilic) and eliminating the hydrogen-bond-donating capability of the parent phenol.

-

Halogenated Aromatic Ring: The benzene ring itself is inherently non-polar and hydrophobic. The presence of bromine and fluorine atoms introduces polarity due to their high electronegativity.[3] However, in a molecule of this size, the large, non-polar TBDMS group typically dominates the overall physicochemical profile, making the compound largely insoluble in polar, aqueous media. Halogenated organic compounds are generally soluble in common organic solvents.[4]

Based on this structural analysis, 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is predicted to be a non-polar, hydrophobic compound with excellent solubility in non-polar and moderately polar aprotic organic solvents, and limited solubility in highly polar or protic solvents.

Predicted Solubility Profile

While quantitative data requires experimental determination, a qualitative solubility profile can be reliably predicted. The following table categorizes common laboratory solvents by their relative polarity and forecasts the solubility of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane. Polarity is quantified using the Reichardt ET(30) scale, which provides a measure of solvent ionizing power.[5][6]

Table 1: Predicted Solubility of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

| Solvent Class | Solvent Name | Relative Polarity (ETN)[7] | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane | 0.009 | High | "Like dissolves like"; strong van der Waals interactions between the solute's aliphatic TBDMS group and the solvent. |

| Toluene | 0.099 | High | The aromatic ring of toluene interacts favorably with the solute's phenoxy group via π-stacking. | |

| Polar Aprotic | Diethyl Ether | 0.117 | High | A common solvent for silyl ethers; capable of dipole-dipole interactions without disruptive hydrogen bonding. |

| Tetrahydrofuran (THF) | 0.207 | High | Similar to diethyl ether, its ether oxygen can act as a hydrogen bond acceptor, but its primary interactions will be dipole-dipole and van der Waals. | |

| Ethyl Acetate | 0.228 | High | A moderately polar solvent that effectively solvates a wide range of organic compounds. | |

| Dichloromethane (DCM) | 0.309 | High | A versatile solvent capable of dissolving both polar and non-polar compounds. | |

| Acetone | 0.355 | Moderate to High | While polar, it lacks hydrogen bond donating ability and should effectively solvate the molecule. | |

| Acetonitrile (ACN) | 0.460 | Moderate | Higher polarity may slightly reduce solubility compared to less polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Low to Moderate | A very strong, highly polar solvent. The solute's non-polar character may limit miscibility. | |

| Polar Protic | Ethanol | 0.654 | Low | The solvent's strong hydrogen-bonding network is disrupted by the non-polar solute, making solvation energetically unfavorable.[8] |

| Methanol | 0.762 | Low | More polar than ethanol, leading to even less favorable interaction with the non-polar solute. | |

| Water | 1.000 | Insoluble | The molecule is large, non-polar, and lacks hydrogen bonding capabilities, making it hydrophobic. |

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[9][10] It is based on allowing a suspension of the solute in the solvent to reach equilibrium, after which the concentration of the dissolved solid in the supernatant is measured.

Workflow for Shake-Flask Solubility Determination

Below is a diagram illustrating the key steps in the experimental workflow.

Step-by-Step Methodology

Objective: To determine the saturation concentration (mg/mL or µg/mL) of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane in a chosen solvent at a controlled temperature.

Materials:

-

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

-

High-purity organic solvents of interest

-

2-4 mL glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

0.45 µm PTFE syringe filters

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound (sufficient to ensure undissolved solid remains at equilibrium) into a series of glass vials.[11] For a 2 mL solvent volume, 5-10 mg is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspensions for a predetermined period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[10][12] The time required should be confirmed by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[10]

-

Phase Separation: Remove the vials from the shaker and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the clear supernatant using a glass pipette.

-

Filtration: Immediately filter the supernatant through a 0.45 µm chemically compatible (e.g., PTFE) syringe filter to remove any remaining microscopic particles.[8] This step is critical to prevent artificially high results.

-

Quantification via HPLC:

-

Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards of known concentrations through serial dilution.[13] Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC.

-

Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.[14] Calculate the original solubility in the test solvent by accounting for the dilution factor.

-

Safety and Handling

As 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is a specialized chemical intermediate, comprehensive toxicological data may not be available. Therefore, it is prudent to handle this compound with the care afforded to all novel chemical entities.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves for incidental contact).[15]

-

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[16]

-

Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[17] Do not eat, drink, or smoke in the laboratory.[18]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is structurally a non-polar compound, a characteristic dominated by its large TBDMS ether group. Consequently, it is predicted to be highly soluble in non-polar and polar aprotic solvents such as hexanes, toluene, THF, and dichloromethane, while exhibiting poor solubility in polar protic solvents like methanol and water. This predictive analysis provides a strong foundation for solvent selection in synthetic and analytical applications. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a reliable and reproducible method for determining the thermodynamic solubility, ensuring that researchers can proceed with confidence in their experimental design and execution.

References

-

J. Org. Chem. 2011 , 76(8), 2588-2611. Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

-

Chemical Reviews. 2021 , 121(19), 11787-11837. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

IEEE Xplore. 2021 . Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

Journal of Chemical Information and Modeling. 2022 , 62(15), 3624-3634. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

-

Frontiers in Chemistry. 2023 , 11. Fragment-pair based drug molecule solubility prediction through attention mechanism. [Link]

-

ResearchGate. 2013 . How to perform equilibrium solubility studies step by step practically? [Link]

-

World Health Organization (WHO). 2006 . Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

PharmaGuru. 2025 . How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Regulations.gov. 2018 . MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Stenutz, R. Dimroth and Reichardt ET. [Link]

-

ResearchGate. 2019 . The solvent polarity scale derived from Reichardt's dye. [Link]

-

Cheméo. Chemical Properties of 2,3-Dimethylphenol, tert-butyldimethylsilyl ether. [Link]

-

Dissolution Technologies. 2012 . Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Cheméo. Chemical Properties of Ethanolamine, tert-butyldimethylsilyl ether. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2026 . The Chemical Properties of tert-Butyldimethylsilyl Ethers and (3-Bromopropoxy)-tert-butyldimethylsilane. [Link]

-

MDPI. 2022 . Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. [Link]

-

PubChem. Estrone, tert-butyldimethylsilyl ether. [Link]

-

Murov, S. L. Properties of Common Organic Solvents. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. 2008 . A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Drawell. 2024 . Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

Phenomenex. HPLC Testing Procedure. [Link]

-

Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

-

Chemrevise. Electrophilic substitution-halogenation of benzene rings. [Link]

-

Chemistry Steps. 2024 . Halogenation of Benzene. [Link]

-

University of California, Santa Barbara. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

The University of Edinburgh. 2010 . Ethers - Handling and control of exposure. [Link]

-

National Academies Press. 2011 . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

MDPI. 2021 . The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds. [Link]

-

ETH Zurich. General rules for working with chemicals. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 2019 . 18.3 Aromatic Halogenation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. Dimroth and Reichardt ET [stenutz.eu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. bhu.ac.in [bhu.ac.in]

- 14. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. ethz.ch [ethz.ch]

- 18. artsci.usu.edu [artsci.usu.edu]

Unraveling CAS 1392196-69-8: A Case of Mistaken Identity

Researchers, scientists, and drug development professionals often rely on Chemical Abstracts Service (CAS) Registry Numbers as a unique and unambiguous identifier for chemical substances. However, a thorough investigation into CAS 1392196-69-8 reveals that this identifier does not correspond to a chemical compound. Instead, it is the product code for a hardware component: a Unistrut Channel Strutting End Cap , a piece of PVC used in construction and electrical installations.[1][2]

This guide will address this case of mistaken identity and provide clarity on the nature of CAS numbers to aid researchers in their future inquiries.

The Identifier in Question: A Product Code, Not a Chemical Abstract

Initial searches for CAS 1392196-69-8 across chemical and scientific databases yield no results for a chemical substance. Further investigation reveals that this number is used by manufacturers and suppliers to identify a specific type of plastic end cap for Unistrut channels.[1][2] These products are used to provide a clean and safe finish to the ends of metal framing channels.

Key characteristics of the product identified by 1392196-69-8:

-

Product Type: PVC End Cap

-

Application: Finishing Unistrut or similar channel systems

-

Material: Plastic (PVC)

Due to the non-chemical nature of this product, a technical guide detailing suppliers of a chemical raw material, its pricing for research and development, synthesis protocols, or biological activity is not applicable.

Understanding CAS Registry Numbers: A Primer for Researchers

To prevent similar instances of mistaken identity, it is crucial to understand the structure and purpose of a CAS Registry Number. A CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This includes organic and inorganic compounds, polymers, alloys, and more.

A CAS number is separated by hyphens into three parts:

-

The first part consists of up to 7 digits.

-

The second part consists of two digits.

-

The third part consists of a single check digit.

For example, the CAS number for water is 7732-18-5.

The absence of a chemical entity for CAS 1392196-69-8 in any chemical database is the primary indicator that it is not a valid CAS number for a substance.

Conclusion for Scientific and Research Professionals

The identifier 1392196-69-8 is verifiably a product code for a construction and electrical hardware component and not a CAS Registry Number for a chemical compound. As such, the core requirements for an in-depth technical guide on a chemical substance—including details on suppliers, pricing, scientific applications, and experimental protocols—cannot be fulfilled.

Researchers seeking information on chemical compounds are advised to verify their CAS numbers using reputable chemical databases to ensure they are targeting the correct substance for their research and development endeavors. This practice is fundamental to maintaining the integrity and efficiency of scientific investigation.

Sources

Strategic Manipulation of Reactivity: A Comparative Analysis of 5-Bromo-2-fluorophenol and Its tert-Butyldimethylsilyl (TBS) Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials, 5-bromo-2-fluorophenol stands out as a versatile and highly functionalized building block.[1][2] Its unique substitution pattern offers multiple reaction sites, a feature that is both an opportunity and a challenge. The acidic proton, the nucleophilic oxygen, and the activated aromatic ring present a complex reactivity profile that often necessitates a strategic intervention to achieve desired chemical transformations.

This guide, written from the perspective of a senior application scientist, delves into the core differences between 5-bromo-2-fluorophenol and its corresponding tert-butyldimethylsilyl (TBS) ether. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, providing field-proven insights into why protecting the phenolic hydroxyl group is a cornerstone of modern synthetic strategy. The conversion of the phenol to its TBS ether is not merely an additional step; it is a fundamental transformation that alters the molecule's physicochemical properties and redirects its chemical reactivity, thereby enabling a host of subsequent reactions that would otherwise be unfeasible.

Part 1: A Tale of Two Molecules: Physicochemical and Spectroscopic Disparity

The introduction of the bulky, non-polar TBS group dramatically alters the physical and electronic nature of the 5-bromo-2-fluorophenol scaffold. This transformation from a polar, protic phenol to a non-polar, aprotic silyl ether has profound implications for its handling, purification, and characterization.

Comparative Physicochemical Properties

The most immediate changes are observed in the compound's physical state, polarity, and solubility. The free phenol is a polar, crystalline solid or liquid with a capacity for hydrogen bonding, making it soluble in polar organic solvents.[3][4] The TBS ether, in contrast, is a significantly less polar, often oily liquid, that is highly soluble in non-polar solvents like hexanes and ethyl acetate. This difference is pivotal for chromatographic purification, where the TBS ether will have a much higher Rf value on silica gel.

| Property | 5-Bromo-2-fluorophenol | 1-Bromo-4-fluoro-2-(tert-butyldimethylsilyloxy)benzene | Rationale for Difference |

| Molecular Formula | C₆H₄BrFO | C₁₂H₁₈BrFOSi | Addition of C₆H₁₄Si group. |

| Molecular Weight | 191.00 g/mol [5] | 305.26 g/mol | Addition of the TBS moiety (114.26 g/mol ). |

| Appearance | White crystalline solid or colorless to light yellow liquid[4] | Typically a colorless oil or liquid | Loss of crystal lattice packing due to the bulky, asymmetric TBS group. |

| Boiling Point | 205.8±20.0 °C at 760 mmHg[6] | Higher; predicted >250 °C | Significant increase in molecular weight and van der Waals forces. |

| Acidity (pKa) | ~8-10 (estimated) | Not acidic | The acidic phenolic proton is replaced by the covalent Si-O bond. |

| Polarity | High | Low | The polar O-H bond is replaced by the less polar O-Si bond and the addition of non-polar alkyl groups. |

| Solubility | Soluble in MeOH, EtOH, DCM, THF | Soluble in Hexanes, EtOAc, DCM, THF | Increased lipophilicity and loss of hydrogen bonding capability.[7] |

Spectroscopic Fingerprints: A Clear Distinction

The structural differences are unambiguously reflected in their spectroscopic data.

-

Infrared (IR) Spectroscopy: The most telling difference is in the O-H stretching region. 5-Bromo-2-fluorophenol exhibits a characteristic broad absorption between 3200-3600 cm⁻¹ due to hydrogen bonding of the hydroxyl group.[8][9] This peak is entirely absent in the spectrum of its TBS ether. The ether will instead show strong C-O stretching around 1250 cm⁻¹ and prominent Si-C and Si-O absorptions.[10]

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the acidic proton of the phenol appears as a broad singlet, typically between 4-8 ppm, which can be exchanged with D₂O.[8] This signal vanishes upon silylation and is replaced by two sharp, high-field singlets characteristic of the TBS group: a large singlet at ~1.0 ppm for the nine equivalent protons of the tert-butyl group and a smaller singlet at ~0.2 ppm for the six equivalent protons of the dimethylsilyl group.

-

¹³C NMR Spectroscopy: The carbon atom attached to the oxygen (C-O) undergoes a significant downfield shift upon silylation. In the phenol, this carbon resonance appears around 155 ppm.[8] In the TBS ether, the electronic environment changes, resulting in a different chemical shift for this carbon.

Part 2: The Logic of Protection: Redirecting Chemical Reactivity

The primary purpose of converting the phenol to its TBS ether is to mask the reactivity of the hydroxyl group, thereby allowing for selective transformations elsewhere on the molecule. The TBS group is exceptionally well-suited for this role due to its high stability under a wide range of reaction conditions where other protecting groups might fail.[7][11][12]

Reactivity of 5-Bromo-2-fluorophenol

-

Acidity: The phenolic proton is readily removed by bases. This is incompatible with organometallic reagents (e.g., Grignard, organolithiums), which would be quenched through an acid-base reaction rather than performing their intended nucleophilic attack or metal-halogen exchange.

-

O-Nucleophilicity: The corresponding phenoxide is a strong oxygen nucleophile, readily undergoing Williamson ether synthesis or acylation. This can lead to undesired side products if electrophiles are present.[13]

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions.[14] This high reactivity can make selective monofunctionalization challenging and may lead to over-reaction (e.g., polybromination).

Reactivity of the TBS Ether

-

Robust Inertness: The bulky tert-butyl group sterically shields the silicon-oxygen bond from attack, rendering the TBS ether stable to organolithium reagents, Grignard reagents, mild acids, and most bases and nucleophiles.[7][11][15]

-

Unmasked Potential: With the hydroxyl group masked, other transformations become possible. For instance, the bromine atom can be converted into an organometallic species via metal-halogen exchange, which can then be reacted with an electrophile—a sequence that is impossible with the free phenol.

-

Modulated EAS: The -OTBS group remains an ortho, para-director, but its steric bulk can influence the regioselectivity of EAS reactions, often favoring the less hindered para position.

The following diagram illustrates the strategic advantage of the TBS protecting group in a common synthetic sequence.

Caption: Strategic use of TBS protection to enable selective functionalization.

Part 3: In the Laboratory: Field-Proven Protocols

The theoretical advantages of TBS protection are realized through well-established and reliable experimental procedures. The following protocols are representative of standard laboratory practice.

Experimental Protocol 1: Synthesis of 1-Bromo-4-fluoro-2-(tert-butyldimethylsilyloxy)benzene

This procedure details the silylation of the phenol using the most common conditions, first reported by E. J. Corey.[16] Imidazole serves as a mild base and a crucial catalyst that activates the silyl chloride by forming a highly reactive silyl-imidazolium intermediate.[11]

Workflow Diagram: TBS Protection

Caption: Standard workflow for the synthesis of an aryl TBS ether.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluorophenol (1.0 equiv) and imidazole (2.2 equiv).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approx. 0.5 M concentration).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv) portion-wise to the stirred solution at room temperature. A white precipitate of imidazole hydrochloride will form.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

-

Workup: Quench the reaction by pouring the mixture into water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a non-polar eluent system (e.g., 1-5% Ethyl Acetate in Hexanes) to afford the pure TBS ether as a colorless oil.

Experimental Protocol 2: Cleavage of the TBS Ether

The deprotection of TBS ethers is most commonly and selectively achieved using a source of fluoride ions.[11] Tetrabutylammonium fluoride (TBAF) is the reagent of choice due to its solubility in organic solvents and high reactivity, which is driven by the formation of the exceptionally strong Si-F bond.[11]

Workflow Diagram: TBS Deprotection

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 5-Bromo-2-fluorophenol | 112204-58-7 | TCI AMERICA [tcichemicals.com]

- 4. 5-Bromo-2-fluorophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-fluorophenol | CAS#:112204-58-7 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 14. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Efficiency TBS Protection of 5-Bromo-2-fluorophenol

Executive Summary & Strategic Value

This Application Note details the protocol for the tert-butyldimethylsilyl (TBS) protection of 5-bromo-2-fluorophenol . This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and biaryl systems.

The simultaneous presence of the 5-bromo handle (for Suzuki/Buchwald couplings) and the 2-fluoro substituent (for metabolic stability and conformation control) makes this substrate highly desirable but chemically distinct. The ortho-fluorine atom increases the acidity of the phenol (

This guide provides a robust, self-validating protocol to install the TBS group, masking the phenol to enable subsequent lithiation or metal-catalyzed cross-coupling reactions at the bromine position without proton interference.

Mechanistic Insight: The "Silicon-Push" Catalysis

Understanding why we use imidazole is critical for troubleshooting. We are not simply using imidazole as a base to neutralize HCl; it acts as a nucleophilic catalyst .

The Catalytic Cycle

-

Activation: Imidazole attacks TBSCl to form the highly electrophilic

-tert-butyldimethylsilylimidazolium species. This intermediate is far more reactive toward the phenol oxygen than TBSCl itself. -

Silylation: The phenoxide (generated by excess imidazole) attacks the silicon center of the imidazolium intermediate.

-

Regeneration: The TBS group transfers to the phenol, releasing imidazole to re-enter the cycle or neutralize the HCl byproduct.

Mechanistic Diagram

The following diagram illustrates the catalytic turnover that drives this reaction to completion under mild conditions.

Figure 1: The Corey-Venkateswarlu catalytic cycle. Imidazole activates the silyl source, enabling rapid reaction even with sterically or electronically deactivated phenols.

Experimental Protocol

Materials & Stoichiometry

Scale: 10.0 mmol (Representative Lab Scale) Solvent: Anhydrous DMF (Dimethylformamide). Note: DMF is preferred over DCM for phenols to ensure solubility of the imidazolium intermediate.

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 5-Bromo-2-fluorophenol | 191.00 | 1.0 | 1.91 g | Substrate |

| TBSCl | 150.73 | 1.2 | 1.81 g | Silyl Source |

| Imidazole | 68.08 | 2.5 | 1.70 g | Catalyst/Base |

| DMF (Anhydrous) | - | - | 20 mL | Solvent (2M) |

Step-by-Step Procedure

Step 1: Solubilization & Deprotonation

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add 5-bromo-2-fluorophenol (1.91 g, 10 mmol) and Imidazole (1.70 g, 25 mmol).

-

Add Anhydrous DMF (20 mL) via syringe.

-

Stir at Room Temperature (RT) for 10 minutes.

-

Observation: The solution should be clear. The excess imidazole ensures the phenol is partially deprotonated and ready for attack.

-

Step 2: Silylation

-

Cool the mixture to 0°C (ice bath). Note: While often done at RT, cooling controls the exotherm upon TBSCl addition, preventing minor decomposition.

-

Add TBSCl (1.81 g, 12 mmol) in one portion.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 2–4 hours .

Step 3: Reaction Monitoring (Self-Validation)

-

TLC System: 10% EtOAc in Hexanes.

-

Visualization: UV (254 nm).

-

Target: Disappearance of the lower Rf spot (Phenol) and appearance of a high Rf spot (Silyl ether).

-

Expert Tip: If the reaction stalls, add 10 mol% DMAP (4-Dimethylaminopyridine) to accelerate the turnover, though this is rarely needed for phenols.

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of Water and 50 mL of Diethyl Ether (or EtOAc).

-

Extraction: Shake vigorously. The product moves to the organic layer; DMF/Imidazole stays in the aqueous layer.

-

Acid Wash (CRITICAL): Wash the organic layer with 1N HCl (30 mL) .

-

Why? This protonates the remaining imidazole (rendering it water-soluble) and removes it completely.

-

-

Neutralization: Wash with Saturated

(30 mL) followed by Brine (30 mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Workflow Diagram

Figure 2: Operational workflow ensuring efficient removal of DMF and imidazole byproducts.

Characterization & Expected Data

Upon isolation, the product ((5-bromo-2-fluorophenoxy)(tert-butyl)dimethylsilane ) should be a clear, colorless oil.

| Technique | Expected Signal | Interpretation |

| Dimethyl silyl group ( | ||

| tert-Butyl group ( | ||

| Aromatic protons (Shifted slightly upfield vs. free phenol). | ||

| ABSENT | The broad singlet (~5.0-9.0 ppm) of the Phenolic -OH must be gone. | |

| ~ -130 ppm | Fluorine signal (Check coupling to H). |

Troubleshooting & Optimization (Trustworthiness)

| Problem | Probable Cause | Solution |

| Incomplete Conversion | Steric bulk of 2-F or old TBSCl. | Add 0.1 eq DMAP or warm to 40°C. Check TBSCl quality (should be white solid, not liquid). |

| Product Hydrolysis | Acidic workup too strong or prolonged. | Use 0.5N HCl or Citric Acid instead of 1N HCl. Process quickly. |

| Silyl Group Loss | Fluoride contamination.[1][2][3] | Ensure glassware is free of cleaning agents; avoid using glass for long-term storage if trace |

| DMF Residue | Poor extraction. | DMF is hard to remove. Wash organic layer 3x with water before the acid wash. |

References

-

Corey, E. J., & Venkateswarlu, A. (1972).[4][5] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6][7][8][9] Journal of the American Chemical Society, 94(17), 6190–6191.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard Reference for Silyl Stability).

-

Lalonde, M., & Chan, T. H. (1985). Use of Organosilicon Reagents as Protective Groups in Organic Synthesis.[1][2][3][7][8][9] Synthesis, 1985(09), 817-845.

-

Common Organic Chemistry. (n.d.). TBS Protection - Common Conditions. Retrieved from

Sources

- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Suzuki cross-coupling reaction of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane (CAS: 1392196-69-8). This substrate acts as a critical building block in medicinal chemistry, particularly for kinase inhibitors where the ortho-fluoro motif modulates metabolic stability and binding affinity.

The primary challenge with this substrate is the chemoselectivity required to preserve the tert-butyldimethylsilyl (TBS) ether. While TBS groups are generally robust, the basic conditions inherent to Suzuki coupling can induce premature deprotection (protodesilylation), leading to side reactions involving the free phenol (e.g., poisoning of the Pd catalyst or competing etherification). This note provides a self-validating protocol using mild bases and specific catalyst systems to ensure high yields of the biaryl product while maintaining the protecting group.

Strategic Analysis: Substrate Properties

Electronic Activation (The "Fluorine Effect")

The substrate features a bromine atom at the C5 position.

-

Structural Geometry: The Bromine (C5) is para to the Fluorine (C2) and meta to the Siloxy group (C1).

-

Reactivity Implication: The Fluorine atom exerts a strong inductive electron-withdrawing effect (-I). Because it is para to the reaction site (C-Br), it significantly lowers the electron density at the C-Br bond. This facilitates the Oxidative Addition step (the rate-determining step in many catalytic cycles), making this substrate highly reactive compared to non-fluorinated analogs.

The TBS-Base Paradox

The TBS group protects the phenol oxygen.

-

Risk: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) often used in Suzuki couplings can attack the Silicon atom, especially in the presence of protic solvents (MeOH/EtOH), leading to cleavage.

-

Solution: The protocol strictly utilizes mild carbonate or phosphate bases (

,

Mechanism & Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. The diagram below highlights the specific pathway for this fluorinated substrate.

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the para-fluorine substituent.

Experimental Protocols

Method A: Standard Robust Conditions (General Purpose)

Best for: Standard aryl boronic acids with no extreme steric hindrance.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane (1.0 equiv), aryl boronic acid (1.2 equiv),

(2.0 equiv), and -

Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove

. -

Solvate: Inject degassed 1,4-Dioxane and degassed Water (4:1 v/v) via syringe. Concentration should be roughly 0.1 M - 0.2 M with respect to the bromide.

-

React: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LCMS.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with Water and Brine.

-

Critical: Do not use acidic washes (like 1M HCl) during workup, as this may hydrolyze the TBS ether. Use saturated

if neutralization is strictly necessary, but water is usually sufficient.

-

-

Purification: Dry organic layer over

, concentrate, and purify via silica flash chromatography.

Method B: High-Efficiency/Sterically Demanding (Advanced)

Best for: Heteroaryl boronates or sterically hindered coupling partners.

Reagents:

-

Catalyst System:

(2 mol%) + SPhos (4 mol%) -

Base:

(Tribasic Potassium Phosphate) (2.0 equiv) -

Solvent: Toluene / Water (10:1)

Rationale: SPhos is an electron-rich Buchwald ligand that accelerates oxidative addition and stabilizes the Pd center, preventing deactivation.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions if the standard protocol fails.

Data Table: Reaction Parameter Screen

| Parameter | Standard Choice | Alternative (If Standard Fails) | Reason for Change |

| Solvent | Dioxane/H2O (4:1) | Toluene/H2O (10:1) or DMF (Anhydrous) | Use Toluene for higher temps (>100°C). Use Anhydrous DMF if TBS cleavage is observed. |

| Base | |||

| Catalyst | Switch to SPhos or XPhos for sterically hindered or electron-rich boronic acids. | ||

| Temp | 80°C | 100°C - 110°C | Increase temp for sluggish reactions (sluggish due to sterics, not electronics). |

Workflow Logic (DOT)

Figure 2: Decision tree for troubleshooting low yields or protecting group instability.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specifically regarding stability of TBDMS ethers to carbonate bases).

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane. (Note: General reference for CAS 1392196-69-8 availability).

Application Note: Cryogenic Lithiation of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

[1]

Abstract & Strategic Overview

The synthesis of functionalized fluorophenyl boronic acids is a cornerstone in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings. The substrate, 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane , presents a competitive reactivity landscape:

-

Target Pathway (Kinetic): Lithium-Halogen exchange at the C5-Br position.[1]

-

Competing Pathway (Thermodynamic): Directed Ortho Metalation (DoM) at the C3-H position (ortho to the Fluorine atom).[1]

-

Side Reaction: Nucleophilic attack on the Silicon center (desilylation).[1]

This protocol utilizes

Reaction Mechanism & Selectivity

The success of this transformation relies on the rate difference between Li-Hal exchange and proton abstraction.[1]

-

Li-Hal Exchange: Extremely fast (

) at -78°C. Driven by the formation of a more stable alkyl halide (butyl bromide) and the release of ring strain/polarizability of the C-Br bond.[1] -

DoM: The C3 proton is acidified by the adjacent Fluorine (inductive effect).[1] However, at -78°C, the kinetic barrier for deprotonation is higher than that of the barrierless exchange reaction.[2]

-

The Benzyne Trap: If the temperature rises > -40°C, the lithiated intermediate may undergo

-elimination of LiF to form a benzyne intermediate, leading to tars and complex mixtures.[2]

Pathway Visualization[2][3]

Figure 1: Kinetic vs. Thermodynamic pathways. The green path represents the desired Li-Hal exchange.[1]

Experimental Protocol

Reagents & Equipment

-

Substrate: 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane (1.0 equiv).[1]

-

Organolithium:

-Butyllithium (1.6 M in hexanes, 1.05 equiv).[1] Titrate before use. -

Electrophile: Triisopropyl borate (TiPB) or Trimethyl borate (TMB) (1.2 equiv).[1] TiPB is preferred to minimize polymerization.[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from SPS (Solvent Purification System).[1]

-

Quench: 1M HCl or Saturated

. -

Vessel: Flame-dried 3-neck round bottom flask,

or Ar atmosphere.

Step-by-Step Methodology

| Step | Action | Critical Parameter / Observation |

| 1. Setup | Charge flask with Substrate and Anhydrous THF (0.1 M concentration).[1] | Ensure system is under inert atmosphere (Ar/ |

| 2. Cryo | Cool solution to -78°C (Dry Ice / Acetone bath).[1][3] | Allow 15 mins for thermal equilibration. |

| 3. Exchange | Add | Rate: 1 mL/min.[1] Temp must not exceed -70°C. Solution may turn pale yellow.[1] |

| 4. Dwell | Stir at -78°C for 30 minutes . | Do not over-stir; prolonged stirring risks equilibration to the DoM product. |

| 5. Trapping | Add Triisopropyl borate (neat) dropwise.[1] | Maintain -78°C. Exothermic reaction.[1] |

| 6. Warming | Remove cooling bath.[1] Allow to warm to 0°C over 1-2 hours. | Solution typically becomes clear or slightly cloudy. |

| 7.[1] Quench | Add 1M HCl (aq) until pH ~2-3. Stir vigorously for 30 mins. | Hydrolyzes the boronate ester and solubilizes Lithium salts. |

| 8. Workup | Extract with EtOAc (3x). Wash combined organics with Brine. | Dry over |

Purification[2][6]

Results & Analysis

Expected NMR Data

The regiochemistry is confirmed by the splitting pattern of the aromatic protons in

-

Substrate (Starting Material):

-

Product (Boronic Acid):

-

C6-H (Ortho to Boron): Shifts downfield significantly due to the electron-withdrawing nature of

.[1] Appears as a doublet of doublets (coupling to F and H-4).[1] -

C4-H (Meta to Boron): Doublet of doublets (coupling to F and H-3 is gone, now H-6).

-

C3-H: Missing? No, C5 was substituted.[2]

-

Correct Mapping:

-

Substrate: H at 3, 4, 6. Br at 5.

-

Product: H at 3, 4, 6.

at 5. -

Diagnostic Signal: The proton at C6 (ortho to the new Boron group and ortho to OTBS) will show a distinct shift and coupling pattern (

is usually small for para, but -

Key Indicator: Integration of aromatic region must equal 3 protons.[1]

-

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Wet THF or insufficiently dried glassware.[1] | Re-distill THF over Na/Benzophenone.[1] Flame-dry glassware under vacuum.[1][3][5] |

| Regioisomer Contamination | Temperature > -70°C during addition.[1][6] | Use internal thermometer.[1][5] Slow down |

| Desilylation (Phenol formation) | Nucleophilic attack on Si.[1] | Ensure -78°C is maintained. Avoid large excess of |

| Protodeboronation | Workup too acidic or prolonged.[1] | Use |

Safety & Handling

- -Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere. Have a Class D fire extinguisher and a bucket of dry sand nearby.

-

Cryogens: Dry ice/acetone baths reach -78°C. Risk of frostbite; use insulated gloves.[1]

-

Waste: Quench all lithium residues with isopropanol under inert gas before disposal.[1]

References

-

General Lithiation of Bromo-Fluoroarenes

-

Stability of TBS Ethers in Lithiation

-

Boronic Acid Synthesis Protocol (Analogous Substrates)

-

Lithium-Halogen Exchange vs DoM

This protocol is a theoretical synthesis design based on established organometallic principles and analogous literature precedents.

Sources

- 1. CAS 159191-56-7: 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORON… [cymitquimica.com]

- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. journals.umz.ac.ir [journals.umz.ac.ir]

- 5. orgsyn.org [orgsyn.org]

- 6. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig cross-coupling of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane (referred to herein as Substrate-Br ) with various primary and secondary amines.

Substrate-Br presents a unique synthetic challenge: it contains a reactive aryl bromide, a potentially labile silyl ether (TBS) protecting group, and a fluorine substituent. The fluorine atom at the C2 position (para to the bromide) electronically activates the C-Br bond for oxidative addition but necessitates careful ligand selection to prevent side reactions. This guide prioritizes chemoselectivity—preserving the TBS group and the C-F bond while effecting quantitative C-N coupling.

Strategic Analysis & Experimental Design

Substrate Properties & Reactivity

-

Structure: The bromine is located at C5, para to the fluorine (C2) and meta to the siloxy group (C1).

-

Electronic Effects: The fluorine atom exerts a strong inductive withdrawing effect ($ -I $), which pulls electron density from the ring. Since the fluorine is para to the bromine, this electron deficiency significantly accelerates the Oxidative Addition step of the catalytic cycle (Pd(0)

Pd(II)). -

Steric Environment: The bulky OTBS group is meta to the reaction site, minimizing direct steric hindrance during amine coordination.

-

Chemoselectivity Risks:

-

TBS Cleavage: Strong alkoxide bases (e.g., NaOtBu) can occasionally cleave silyl ethers at high temperatures or prolonged reaction times.

-

C-F Activation: While rare in standard Buchwald conditions, highly active catalysts could theoretically insert into the C-F bond, though C-Br insertion is kinetically favored by orders of magnitude.

-

Catalyst & Ligand Selection

To ensure high turnover numbers (TON) and mild conditions, we utilize Third-Generation (G3) Buchwald Precatalysts . These air-stable complexes generate the active monoligated Pd(0) species rapidly upon activation in solution.

| Parameter | Recommendation | Rationale |

| Catalyst Source | XPhos Pd G3 or RuPhos Pd G3 | G3 precatalysts prevent induction periods and ensure precise Pd:Ligand ratios. |

| Ligand (Primary) | XPhos | Excellent for aryl bromides; provides steric bulk to facilitate reductive elimination. |

| Ligand (Secondary) | RuPhos | Preferred if the coupling partner is a sterically hindered secondary amine. |

| Ligand (Alternative) | BrettPhos | Use for primary amines to prevent double arylation. |

Base Selection Matrix

The choice of base is the critical variable for preserving the TBS group.

-

Standard (High Activity): Sodium tert-butoxide (NaOtBu) .

-

Pros: Fast reaction rates, promotes rapid reductive elimination.

-

Cons: Can cleave TBS groups if the reaction runs >100°C or >12 hours.

-

-

Mild (High Tolerance): Cesium Carbonate (Cs₂CO₃) .

-

Pros: Completely orthogonal to TBS groups; tolerates esters/nitriles.

-

Cons: Slower reaction rates; requires higher temperatures or stronger solvents (e.g., Dioxane).

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to Substrate-Br , highlighting the electronic influence of the Para-Fluorine and the stability requirement of the Meta-OTBS group.

Figure 1: Catalytic cycle for the amination of 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane. The deprotonation step is critical for TBS stability.

Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Recommended for coupling with simple secondary amines (e.g., morpholine, piperidine) where maximum yield is required.

Reagents:

-

Substrate-Br (1.0 equiv)

-

Amine (1.2 equiv)

-

XPhos Pd G3 (1.0 - 2.0 mol%)

-

NaOtBu (1.5 equiv)

-

Toluene or THF (anhydrous, 0.2 M)

Procedure:

-

Setup: In a glovebox or under active N₂ flow, charge a reaction vial with XPhos Pd G3 , NaOtBu , and Substrate-Br .

-

Note: If the amine is a solid, add it now. If liquid, add later.

-

-

Solvent Addition: Seal the vial and purge with N₂. Add anhydrous Toluene via syringe.

-

Activation: Add the liquid amine via syringe.

-

Reaction: Heat the block to 80°C for 2–4 hours.

-

Monitoring: Check LCMS for consumption of bromide. The fluorine atom provides a distinct handle for ¹⁹F NMR monitoring if available.

-

-

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Conditions (Base-Sensitive/TBS-Risk)

Recommended for primary amines, amino-esters, or if Protocol A shows TBS cleavage.

Reagents:

-

Substrate-Br (1.0 equiv)

-

Amine (1.2 equiv)

-

BrettPhos Pd G3 (2.0 - 4.0 mol%)

-

Cs₂CO₃ (2.0 equiv, finely ground)

-

1,4-Dioxane (anhydrous, 0.2 M)

Procedure:

-

Setup: Charge vial with BrettPhos Pd G3 , Cs₂CO₃ , and Substrate-Br .

-

Solvent Addition: Add anhydrous 1,4-Dioxane.

-

Reaction: Heat to 100°C for 6–12 hours.

-

Note: Carbonate bases are insoluble; vigorous stirring (≥800 RPM) is mandatory to maintain a heterogeneous suspension.

-

-

Workup: Dilute with DCM (Dichloromethane). Wash with water (x2) to remove salts. Dry organic layer over Na₂SO₄.

-

Caution: Avoid acidic washes (e.g., 1M HCl) as this will strip the TBS group.

-

-

Purification: Flash chromatography.

Workflow & Decision Matrix

Use the following logic flow to determine the optimal experimental path for your specific amine partner.

Figure 2: Experimental decision matrix for coupling 5-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation / Poor Oxidative Addition | Switch to XPhos Pd G4 or increase temp to 100°C. Ensure solvent is rigorously degassed (O₂ kills active Pd). |

| TBS Cleavage (Phenol observed) | Base too strong / Workup too acidic | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Ensure workup uses neutral water/brine, not HCl. |

| Hydrodehalogenation (Ar-Br | Beta-hydride elimination pathway | Use a bulkier ligand (BrettPhos ) or switch solvent to Toluene to reduce protic sources. |

| Bis-arylation (Primary Amines) | Product is more reactive than starting amine | Use BrettPhos (highly selective for mono-arylation) and use a slight excess of amine (1.2–1.5 equiv). |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

BenchChem. "Stability of TBS and TIPS Protecting Groups." Technical Guide.

Palladium-catalyzed functionalization of brominated silyl phenol ethers

Application Note: Chemoselective Pd-Catalyzed Functionalization of Brominated Silyl Phenol Ethers

Executive Summary

This guide details the chemoselective functionalization of brominated silyl phenol ethers via Palladium-catalyzed cross-coupling. Silyl ethers (e.g., TBS, TIPS) are ubiquitous phenol protecting groups in drug discovery. However, their stability is frequently compromised under the basic, aqueous conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings.

This protocol provides a self-validating system to functionalize the aryl bromide handle (

Mechanistic Logic & Strategic Planning

The Chemoselectivity Challenge

The core challenge is the "Base Paradox."[1] Palladium catalysis typically requires a base to facilitate transmetallation (Suzuki) or amine deprotonation (Buchwald). However, hydroxide (

-

The Desired Path: Pd inserts into the

bond. The base activates the boronic acid or amine. Coupling occurs.[2][3][4][5][6] -

The Failure Mode: The base attacks the silicon atom (

cleavage). The resulting phenoxide can poison the catalyst or undergo side reactions.

Mechanistic Pathway Diagram

Figure 1: Kinetic competition between cross-coupling and silyl deprotection.

Pre-Reaction Decision Matrix

Before initiating synthesis, select the protecting group and base system using the data below.

Table 1: Silyl Group Stability in Pd-Coupling Conditions

| Silyl Group | Steric Bulk | Stability: Aqueous Suzuki ( | Stability: Buchwald ( | Recommended Use |

| TMS (Trimethylsilyl) | Low | Unstable (Hydrolyzes rapidly) | Unstable | Do not use for cross-coupling. |

| TBS (tert-Butyldimethylsilyl) | Medium | Stable (if pH < 10) | Marginal (Risk of cleavage) | Standard for Suzuki; use |

| TIPS (Triisopropylsilyl) | High | Very Stable | Stable | Preferred for harsh conditions or bulky amines. |

| TBDPS (tert-Butyldiphenylsilyl) | High | Stable | Stable | Excellent stability; harder to remove later. |

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Designed for TBS/TIPS-protected phenols. Uses anhydrous phosphate to prevent hydrolysis.

Reagents:

-

Substrate: Brominated TBS-phenol ether (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(Tribasic potassium phosphate), finely ground, anhydrous (2.0 equiv) -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add the brominated substrate (1.0 mmol), arylboronic acid (1.2 mmol), and

(2.0 mmol). -

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Catalyst Addition: Quickly add

(0.03 mmol) and purge for another 1 minute. -

Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

-

Note: Do not use water as a co-solvent if using TBS. For TIPS, 10% water is permissible to accelerate the reaction.

-

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC.[7]

-

Checkpoint: If the silyl group cleaves (lower Rf spot appears), lower temperature to 60°C and switch solvent to Toluene.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts/palladium residues. Rinse with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Designed to avoid strong alkoxide bases (NaOtBu) which cleave silyl ethers.

Reagents:

-

Substrate: Brominated TBS-phenol ether (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BrettPhos or XPhos (4 mol%)

-

Base:

(Cesium Carbonate) (2.0 equiv) -

Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a separate vial, mix

and Ligand in 1 mL of solvent. Stir at room temperature for 5 minutes (solution turns from purple to orange/brown).-

Why? Ensures active

species forms before exposing the substrate to heat.

-

-

Main Setup: In the reaction vessel, add Substrate, Amine, and

.-

Critical: Do NOT use NaOtBu or KOtBu. These will instantly deprotect the phenol.

-

-

Combination: Transfer the pre-formed catalyst solution to the main vessel via syringe.

-

Reaction: Heat to 90°C.

is a weaker base than alkoxides, so reaction times may be longer (12–18 hours). -

Validation: Check LC-MS. Look for M+H of the product. If M-SiR3 is observed, the temperature is too high.

Troubleshooting & Optimization Workflow

Use this logic flow if yields are low or deprotection is observed.

Figure 2: Troubleshooting logic for silyl-protected cross-coupling.

References

-

BenchChem. (2025).[7][8] Conditions for removing TBDMS group in the presence of other protecting groups.[7] Retrieved from 7

-

Organic Chemistry Portal. (2014). tert-Butyldimethylsilyl Ethers: Stability and Deprotection.[8][9] Retrieved from 9[10]

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2][4][6][11][12][13] Retrieved from 4

-

Denmark, S. E., & Baird, J. D. (2006).[2] Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates.[2] Organic Letters.[2][3] Retrieved from 2

-

Sunesson, Y., et al. (2025). Role of the Base in Buchwald–Hartwig Amination.[14][15] Journal of Organic Chemistry.[14] Retrieved from 14

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. DSpace [cora.ucc.ie]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: Optimizing Silylation of 5-Bromo-2-Fluorophenol

Topic: High-Yield Silylation Protocols for Electron-Deficient Phenols Ticket ID: #TBS-5B2F-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article

Executive Summary & Strategic Context

In drug development, 5-bromo-2-fluorophenol is a high-value scaffold. The bromine allows for cross-coupling (Suzuki, Buchwald), while the fluorine modulates metabolic stability and pKa. Protecting the phenol is often a prerequisite to prevent catalyst poisoning or side reactions during these downstream couplings.

The Challenge: Unlike simple phenols, 5-bromo-2-fluorophenol is electron-deficient due to the inductive effects of the ortho-fluorine and meta-bromine.

-

Impact 1 (Acidity): The pKa is significantly lower (~7.5–8.0) than unsubstituted phenol (10.0).[1] This makes deprotonation easy but renders the resulting silyl ether susceptible to hydrolysis (the phenoxide is a better leaving group).

-

Impact 2 (Nucleophilicity): The phenoxide is less nucleophilic, potentially slowing the attack on the silyl chloride.

This guide provides a robust, self-validating protocol to maximize yield, specifically addressing the stability issues inherent to this substrate.

The "Gold Standard" Protocol

Do not rely on generic "phenol protection" recipes found in undergraduate textbooks. For this specific substrate, we recommend the TBS (tert-butyldimethylsilyl) group due to its balance of stability and ease of removal.[2]

Optimized Workflow (TBS Protection)

Reagents:

-

Substrate: 5-Bromo-2-fluorophenol (1.0 equiv)

-

Reagent: TBSCl (1.2 – 1.5 equiv) [Freshly sublimed or from a new bottle]

-

Base: Imidazole (2.5 equiv)[3]

-

Solvent: DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Dissolution: Add 5-bromo-2-fluorophenol and anhydrous DMF. Stir until fully dissolved.

-

Base Addition: Add imidazole in one portion. The solution may warm slightly (exothermic deprotonation).

-

Checkpoint: Ensure the solution is homogenous.

-

-

Silylation: Cool the mixture to 0 °C (ice bath). Add TBSCl portion-wise over 5 minutes.

-

Why 0 °C? Although the reaction is not violently exothermic, cooling suppresses potential side reactions and controls the rate of HCl generation (which is immediately quenched by imidazole).

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). The product will be less polar (higher Rf) than the starting phenol.

-

-

Workup (CRITICAL):

-

Dilute with Et₂O (Diethyl ether) or TBME. Avoid DCM for extraction if possible, as it can solubilize imidazole salts.

-

Wash 2x with Water (removes DMF/Imidazole).

-

Wash 1x with Saturated NaHCO₃ (neutralizes trace HCl).

-

Wash 1x with Brine .

-

Dry over Na₂SO₄, filter, and concentrate.[4]

-

Troubleshooting Hub (Q&A)

Issue 1: "My product decomposes on the silica column."

Diagnosis: Silica gel is slightly acidic (pH 6.5–7.0). For electron-deficient phenols (like 5-bromo-2-fluoro), the silyl ether bond is labile. The phenol is a good leaving group, and acidic sites on the silica catalyze hydrolysis, reverting your product back to the starting material during purification.

Solution: Buffer your stationary phase.

-

Method A (Pre-treatment): Slurry the silica gel in Hexanes containing 1% Triethylamine (Et₃N) before packing the column. Run the column with 1% Et₃N in the eluent.

-

Method B (Alternative Phase): Use Neutral Alumina instead of silica gel.

-

Method C (Distillation): If the product is an oil and sufficiently volatile, Kugelrohr distillation is superior to chromatography for this substrate.

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: This is often due to "wet" TBSCl. TBSCl hydrolyzes to TBS-OH (silanol) and HCl upon exposure to moisture. TBS-OH does not react with phenols under these conditions.

Solution:

-

Check Reagent: If your TBSCl smells strongly of HCl (acrid) or looks wet/clumpy, discard it or sublime it.

-

Switch Reagents: If fresh TBSCl fails, switch to TBSOTf (TBS triflate) and 2,6-Lutidine in DCM at 0 °C.

-

Mechanism:[5] The triflate is a much better leaving group than chloride, driving the reaction with less nucleophilic phenols.

-

Issue 3: "I see a new spot, but it's not my product."

Diagnosis: C-silylation is rare but possible with very electron-rich phenols. However, with 5-bromo-2-fluorophenol, the issue is likely Desilylation (reversion) or Silyl migration if other nucleophiles are present.

-

Note: If you used a strong base (like NaH) in THF, you might have triggered lithium-halogen exchange (attacking the Bromine) if n-BuLi was involved, but with NaH/TBSCl this is unlikely.

-

Most likely: Hydrolysis during TLC. Ensure your TLC plate is not acidic. Add a drop of Et₃N to the TLC chamber.

Data & Decision Support

Reagent Selection Matrix

| Reagent System | Reactivity | Stability of Reagents | Recommended For |

| TBSCl / Imidazole / DMF | Moderate | High (Solid) | Standard primary/secondary alcohols & phenols. Start here. |

| TBSOTf / 2,6-Lutidine / DCM | Very High | Low (Moisture sensitive liquid) | Sterically hindered or extremely electron-deficient phenols. |

| HMDS / Iodine (Cat.) | Moderate | High | Acid-sensitive substrates (produces NH₃ byproduct). |

Solvent Effects on Yield[1]

| Solvent | Dielectric Constant | Reaction Rate | Workup Ease | Verdict |

| DMF | 36.7 | Fast (Polar aprotic promotes Sɴ2-Si) | Moderate (Requires water wash) | Preferred |

| DCM | 8.9 | Slow | Excellent (Volatile) | Use only with TBSOTf |

| THF | 7.5 | Moderate | Good | Good alternative to DMF |